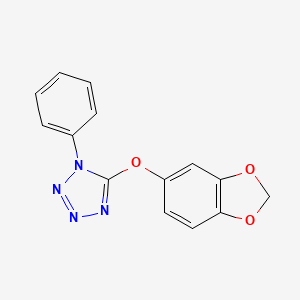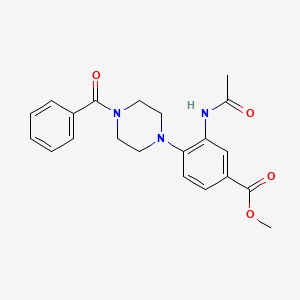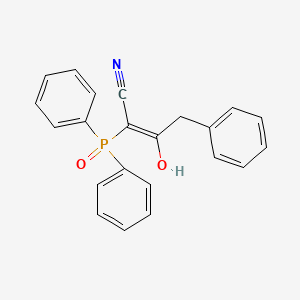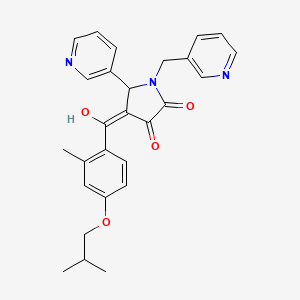
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in vitro and in vivo. Additionally, it has been reported to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is that it exhibits potent biological activity at relatively low concentrations. However, one of the limitations is that this compound may have low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for large-scale production. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
Métodos De Síntesis
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. This method has been reported in the literature and can be optimized for large-scale production.
Aplicaciones Científicas De Investigación
1-(3-phenyl-2-propen-1-yl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have shown that this compound exhibits anti-proliferative, anti-inflammatory, and neuroprotective effects.
Propiedades
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.C2H2O4/c1-26-21-12-11-20(22(27-2)23(21)28-3)18-25-16-14-24(15-17-25)13-7-10-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-12H,13-18H2,1-3H3;(H,3,4)(H,5,6)/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHJMCKAFXIIG-HCUGZAAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)

![4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5302265.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)


![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
